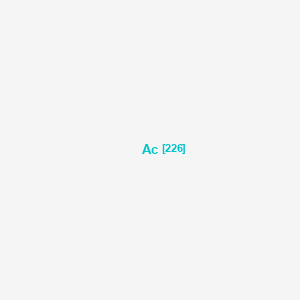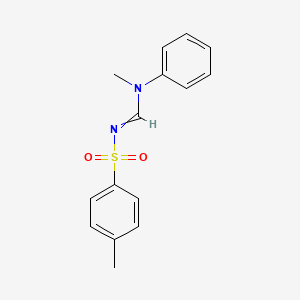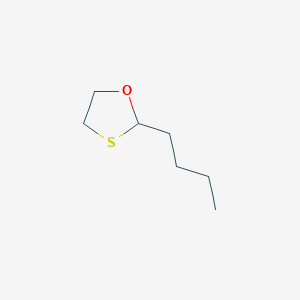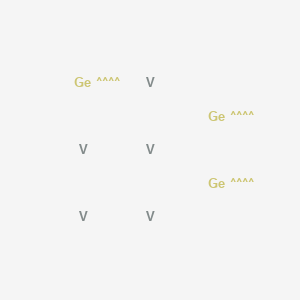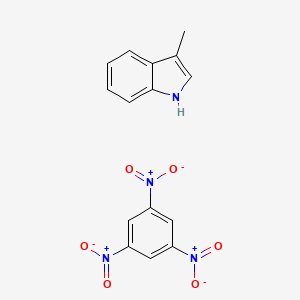
2,2-Dibutyl-1,3,2-dithiastannolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-1,3,2-dithiastannolane is an organotin compound with the molecular formula C10H22S2Sn. This compound is characterized by the presence of a tin atom bonded to two sulfur atoms and two butyl groups. It is a member of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dithiastannolane can be synthesized through the reaction of dibutyltin oxide with thiols. The general reaction involves heating dibutyltin oxide with a thiol in the presence of a suitable solvent. The reaction conditions typically include:
Temperature: 120-130°C
Solvent: Benzene or toluene
Reagents: Dibutyltin oxide and thiol
The reaction proceeds as follows:
Bu2SnO+2RSH→Bu2Sn(SR)2+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: New organotin compounds with different functional groups
Applications De Recherche Scientifique
2,2-Dibutyl-1,3,2-dithiastannolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2,2-dibutyl-1,3,2-dithiastannolane involves its interaction with molecular targets through its tin-sulfur bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s effects are mediated through pathways involving the transfer of electrons and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibutyl-1,3,2-dioxastannolane
- 2,2-Dibutyl-1,3,2-dithiastannole
Uniqueness
2,2-Dibutyl-1,3,2-dithiastannolane is unique due to its specific tin-sulfur bonding, which imparts distinct chemical reactivity and properties compared to other organotin compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
7191-30-2 |
|---|---|
Formule moléculaire |
C10H22S2Sn |
Poids moléculaire |
325.1 g/mol |
Nom IUPAC |
2,2-dibutyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/2C4H9.C2H6S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;;+2/p-2 |
Clé InChI |
MRACPZUPJAXOML-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(SCCS1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




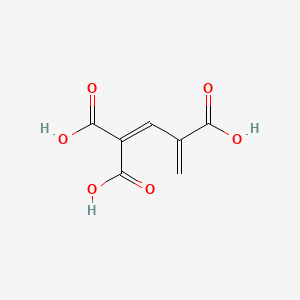


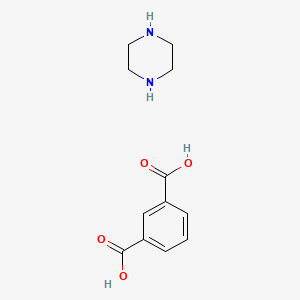
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
